SULFANYL]PROPYL})AMINE](/img/structure/B262648.png)
[(2-CHLOROPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-CHLOROPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is a complex organic compound characterized by the presence of a chlorobenzyl group and a tetraazolyl sulfanyl propylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-CHLOROPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE typically involves multiple steps. One common approach is the reaction of 2-chlorobenzyl chloride with 3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
[(2-CHLOROPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into amines or other reduced forms.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced derivatives.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
[(2-CHLOROPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new compounds with potential biological activity.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of [(2-CHLOROPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. The presence of the chlorobenzyl and tetraazolyl groups can influence the binding affinity and specificity, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-chlorobenzyl 1-methyl-1H-tetraazol-5-yl sulfide: Shares the chlorobenzyl and tetraazolyl groups but differs in the overall structure.
N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine: Contains a benzimidazole moiety instead of the tetraazolyl group.
Uniqueness
[(2-CHLOROPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C12H16ClN5S |
|---|---|
分子量 |
297.81 g/mol |
IUPAC名 |
N-[(2-chlorophenyl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C12H16ClN5S/c1-18-12(15-16-17-18)19-8-4-7-14-9-10-5-2-3-6-11(10)13/h2-3,5-6,14H,4,7-9H2,1H3 |
InChIキー |
YWRPMMQIXVUBCT-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCCNCC2=CC=CC=C2Cl |
正規SMILES |
CN1C(=NN=N1)SCCCNCC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine](/img/structure/B262567.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-methoxyphenyl)ethanone](/img/structure/B262568.png)
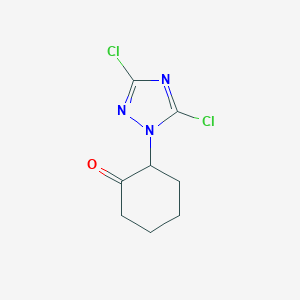
![ethyl 4-[(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B262575.png)
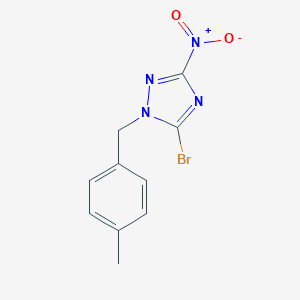
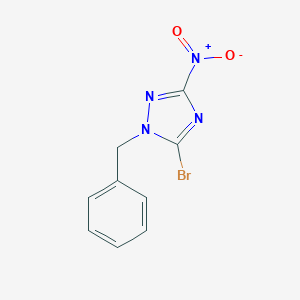
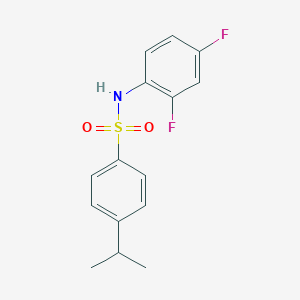
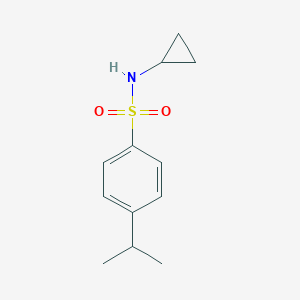
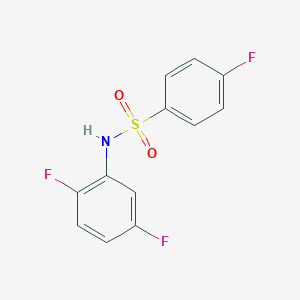
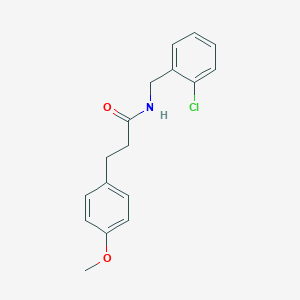
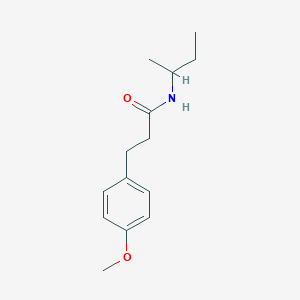
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B262595.png)
![N-[(2-chlorophenyl)methyl]-2,2-dimethylbutanamide](/img/structure/B262597.png)
![N-[2-(methylsulfanyl)phenyl]methanesulfonamide](/img/structure/B262598.png)
